Metoprolol fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

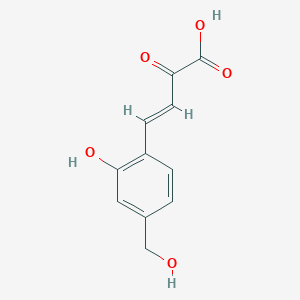

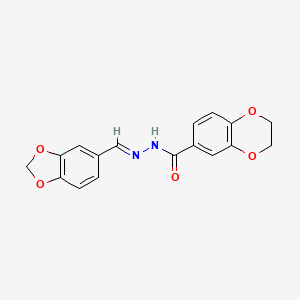

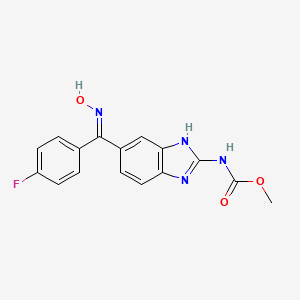

Metoprolol Fumarate is the fumarate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thereby preventing vasoconstriction and aldosterone secretion.

Wissenschaftliche Forschungsanwendungen

Cardioselective Beta-1 Adrenergic Receptor Antagonist

Metoprolol Fumarate is recognized as a cardioselective beta-1 adrenergic receptor antagonist, primarily used for its antihypertensive properties. It functions by reducing the rate and force of myocardial contraction, thereby lowering cardiac output. Additionally, it can decrease the secretion of renin, leading to reduced levels of angiotensin II and aldosterone, which helps in preventing vasoconstriction and aldosterone secretion (2020).

Cardioprotection in Myocardial Ischemia

Metoprolol has been applied in the treatment of myocardial infarction and coronary heart disease. A study demonstrated its effectiveness in reducing the infarct size in a murine model of myocardial ischemia. The research highlighted Metoprolol's role in regulating pathways of glycine, serine, threonine metabolism, and cysteine and methionine metabolism under myocardial infarction conditions. It also identified several regulatory enzymes as potential new therapeutic targets (Lai et al., 2020).

Photodegradation Studies

Studies have explored the photodegradation of Metoprolol in environmental contexts. For instance, the degradation of Metoprolol under simulated solar radiation in the presence of natural fulvic acid was investigated to understand its environmental fate. This research provides insights into the indirect photodegradation pathways and the role of dissolved humic matter as a photosensitizer (Filipe et al., 2017). Another study assessed Metoprolol photodegradation, revealing the key reactive species responsible for the process and proposing tentative degradation mechanisms (Filipe et al., 2019).

Pharmacokinetics and Genetic Influences

Research on Metoprolol's pharmacokinetics has shown that genetic factors, like the CYP2D6 gene mutation, significantly affect its metabolism. This highlights the importance of genetic testing in precision medicine for tailoring Metoprolol treatment (Hui Chen et al., 2020). Additionally, a physiologically based pharmacokinetic model was developed for Metoprolol, considering CYP2D6 genetic polymorphism, which can predict the drug's pharmacokinetics based on individual genetic differences (Lee, 2020).

Effects on Bone Remodeling

A study investigating Metoprolol's impact on bone remodeling did not find significant effects on bone-active cytokines or osteoclastogenesis, suggesting that Metoprolol does not significantly influence bone healing processes (Al Alawy et al., 2019).

Metabolism and Monitoring Techniques

Research has focused on Metoprolol metabolism and monitoring techniques, such as using capillary electrophoresis coupled with electrochemiluminescence for determining Metoprolol and studying its interaction with human serum albumin (Duan et al., 2015). Another study developed a method for trace extraction of Metoprolol from biological samples, facilitating drug monitoring (Tarfiei et al., 2020).

Eigenschaften

Molekularformel |

C19H29NO7 |

|---|---|

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

VHYHYBWPDPBYTJ-WLHGVMLRSA-N |

Isomerische SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |

Kanonische SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)

![4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B1244178.png)

![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)

![N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1244188.png)